Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
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Overview
Description
- Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is a complex organic compound with the following structural formula:
C23H27N3O4S
. - It belongs to the class of pyranothienopyridines and exhibits interesting pharmacological properties.
Preparation Methods
- One synthetic route involves the reaction of 2,2-dimethyltetrahydropyran-4-one with appropriate reagents to obtain 2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran and its acetyl derivatives .
- Industrial production methods may vary, but this compound can be synthesized through multistep processes involving cyclization, acetylation, and amidation reactions.
Chemical Reactions Analysis
- Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate can undergo various reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the cyano group or carbonyl group is possible.
- Common reagents include strong acids, bases, and reducing agents.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor or anti-inflammatory agent.
Biological Studies: It might interact with specific receptors or enzymes.
Industrial Applications: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
- The compound likely exerts its effects by binding to specific protein targets or modulating cellular pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other pyranothienopyridines or structurally related molecules.
- Notable uniqueness lies in the combination of the thienopyridine core, acetyl group, and amino functionality.
Properties
CAS No. |
6065-80-1 |
---|---|
Molecular Formula |
C21H26N2O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-5-26-20(25)18-15-10-21(3,4)27-12-16(15)28-19(18)23-17(24)11-22-14-8-6-13(2)7-9-14/h6-9,22H,5,10-12H2,1-4H3,(H,23,24) |
InChI Key |
QWCDIRXCUVZPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CNC3=CC=C(C=C3)C |
Origin of Product |
United States |
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